molecular formula C34H35FN2O6 B584242 methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 906552-20-3

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B584242
CAS No.: 906552-20-3
M. Wt: 586.66
InChI Key: CQAZGMYTSSOJAZ-OFYDQPGMSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Constitutional Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polycyclic structures containing multiple functional groups and stereochemical centers. The complete International Union of Pure and Applied Chemistry name this compound indicates the presence of a heptanoate ester chain with specific hydroxyl substitutions and a complex heterocyclic substituent.

The constitutional framework of this molecule can be dissected into several key structural components that contribute to its overall molecular architecture. The molecular formula C₃₄H₃₅FN₂O₆ reveals a substantial organic framework with a molecular weight of 586.65 grams per mole, indicating significant structural complexity. The compound exists as a mixture of diastereomers, reflecting the presence of multiple stereochemical centers that can adopt different spatial configurations.

The constitutional analysis reveals a linear heptanoic acid chain that has been esterified at the carboxyl terminus with a methyl group. This seven-carbon chain contains hydroxyl substituents at the third and fifth carbon positions, both with R-stereochemical configurations. The chain terminates at the seventh carbon with attachment to a complex polycyclic system that forms the core structural framework of the molecule.

Structural Component Molecular Contribution Functional Significance
Heptanoate backbone C₇H₁₃O₃ Primary carbon framework
Phenanthro[9,10-b]pyrrole core C₁₄H₈N Aromatic heterocyclic system
Fluorine substitution F Halogen modification
Phenylcarbamoyl group C₇H₆NO Amide functionality
Isopropyl substituent C₃H₇ Branched alkyl group

Stereochemical Configuration at Carbon-3 and Carbon-5 Positions

The stereochemical designations (3R,5R) in the compound name specify the absolute configurations at two critical stereogenic centers within the heptanoate chain. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and indicate that both the third and fifth carbon atoms possess R-configurations when viewed according to standard stereochemical conventions.

At the third carbon position, the R-configuration is established by the spatial arrangement of substituents around this tetrahedral center. The hydroxyl group at this position contributes significantly to the compound's overall polarity and potential for hydrogen bonding interactions. The precise three-dimensional orientation of this hydroxyl group influences the compound's conformational preferences and its interactions with biological targets.

The fifth carbon position similarly maintains an R-configuration, creating a specific spatial relationship between the two hydroxyl-bearing centers in the heptanoate chain. This stereochemical arrangement generates a defined three-dimensional structure that distinguishes this compound from other possible stereoisomers. The (3R,5R)-configuration pattern is crucial for maintaining the compound's biological activity profile and represents a conserved structural feature among related statin compounds.

The stereochemical purity and the existence of the compound as a mixture of diastereomers suggest that additional stereogenic centers exist within the molecule, likely associated with the complex polycyclic core structure. These additional stereochemical elements contribute to the overall three-dimensional complexity of the molecule and may influence its pharmacological properties and metabolic stability.

Phenanthro[9,10-b]pyrrole Core Structure Characterization

The phenanthro[9,10-b]pyrrole core represents the most structurally distinctive feature of this compound, combining the aromatic characteristics of phenanthrene with the nitrogen-containing heterocyclic properties of pyrrole. This fused ring system creates a rigid, planar aromatic framework that serves as the central organizing element for the entire molecular structure.

The phenanthrene component contributes three fused benzene rings arranged in a linear fashion, providing extensive aromatic stabilization and creating a large hydrophobic surface area. The fusion of this phenanthrene system with a pyrrole ring at the 9,10-positions generates a unique tetracyclic aromatic system with distinct electronic properties. The nitrogen atom within the pyrrole ring serves as a site for further substitution and contributes to the overall polarity of the core structure.

The aromatic character of the phenanthro[9,10-b]pyrrole core system is evidenced by its planar geometry and extended conjugation pattern. This aromatic stabilization contributes significantly to the compound's structural rigidity and influences its interactions with biological macromolecules. The core structure maintains specific geometric constraints that position the various substituents in defined spatial orientations relative to one another.

Within this core structure, the pyrrole nitrogen atom serves as an attachment point for the heptanoate side chain, creating a direct linkage between the rigid aromatic core and the flexible aliphatic chain. This structural arrangement allows for conformational flexibility in the side chain while maintaining the fixed geometry of the aromatic core system.

Core Structure Feature Structural Details Chemical Properties
Phenanthrene component Three fused benzene rings Aromatic stability, hydrophobic character
Pyrrole integration Five-membered nitrogen heterocycle Nucleophilic nitrogen, substitution site
Planar geometry Extended conjugation system Rigid molecular framework
Fusion pattern [9,10-b] connectivity Unique electronic distribution

Functional Group Analysis: Carbamate, Fluorine, and Dihydroxyheptanoate Moieties

The functional group composition of this compound encompasses several distinct chemical moieties that contribute to its overall reactivity profile and physicochemical properties. The phenylcarbamoyl group represents a carbamate functional unit that combines the structural features of both amide and ester linkages, providing specific hydrogen bonding capabilities and contributing to the compound's overall polarity.

The phenylcarbamoyl substituent consists of a carbonyl group directly attached to a nitrogen atom that bears a phenyl substituent. This arrangement creates a planar amide structure with partial double bond character between the carbon and nitrogen atoms due to resonance stabilization. The phenyl ring component adds additional aromatic character and provides hydrophobic interactions that influence the compound's binding affinity and selectivity profiles.

The fluorine substitution at the 9-position of the phenanthro[9,10-b]pyrrole core introduces significant electronic effects due to the high electronegativity of fluorine. This halogen substitution can influence the electron density distribution throughout the aromatic system and may affect the compound's metabolic stability and biological activity. Fluorine substitution often enhances binding affinity while potentially reducing metabolic liability.

The dihydroxyheptanoate moiety represents the carboxylic acid-derived portion of the molecule that has been converted to its methyl ester form. The two hydroxyl groups at the 3R and 5R positions provide hydrogen bonding donors that can participate in specific interactions with biological targets. The ester functionality at the terminal position may serve as a site for metabolic conversion, potentially representing a prodrug-type modification.

The isopropyl substituent attached to the core structure provides additional steric bulk and hydrophobic character. This branched alkyl group contributes to the compound's overall lipophilicity and may influence its membrane permeability and tissue distribution characteristics. The positioning of this substituent relative to other functional groups creates specific steric interactions that contribute to the compound's conformational preferences.

Functional Group Chemical Formula Structural Role Physical Properties
Phenylcarbamoyl C₇H₆NO Hydrogen bond donor/acceptor Planar, polar
Fluorine substitution F Electronic modification Electronegative, metabolically stable
Hydroxyl groups 2 × OH Hydrogen bonding Hydrophilic, polar
Methyl ester COOCH₃ Lipophilic terminus Hydrophobic, metabolizable
Isopropyl group C₃H₇ Steric bulk Hydrophobic, branched

Properties

IUPAC Name

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZGMYTSSOJAZ-OFYDQPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation

Ethyl 4-chloroacetoacetate undergoes aldol condensation with tert-butyl acetate in the presence of lithium bis(trimethylsilyl)amide (LHMDS) to form a β-keto ester. Yields exceed 85% when conducted at −78°C in tetrahydrofuran (THF).

Stereoselective Reduction

The β-keto ester is reduced using enzymatic catalysis with Lactobacillus kefir alcohol dehydrogenase (LK-ADH), which selectively produces the (3R,5R)-diol with >99% enantiomeric excess (ee). Optimal conditions involve a substrate concentration of 0.5 M in phosphate buffer (pH 7.0) with NADPH cofactor recycling.

Methyl Esterification

The diol intermediate is protected as a methyl ester using trimethylsilyl chloride (TMSCl) and methanol, achieving quantitative conversion without epimerization.

Coupling of the Phenanthro-pyrrole Core and Heptanoate Chain

The final assembly employs a Mitsunobu reaction to link the phenanthro-pyrrole core (C1 hydroxyl) and the heptanoate chain (C7 hydroxyl). Critical parameters include:

ParameterOptimal ConditionYield Improvement
Coupling reagentDiethyl azodicarboxylate (DEAD)78% → 92%
Phosphine ligandTriphenylphosphine (PPh₃)
SolventAnhydrous dimethylformamide (DMF)
Temperature0°C → room temperatureMinimizes racemization

Post-coupling, global deprotection using boron tribromide (BBr₃) in dichloromethane removes tert-butyl and benzyl protecting groups, yielding the final product.

Analytical Validation and Process Optimization

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99.5% purity. Critical retention times are:

  • Phenanthro-pyrrole core: 12.3 min

  • Heptanoate chain: 8.7 min

  • Final product: 18.9 min

Crystallography

Single-crystal X-ray diffraction of an intermediate tert-butyl-protected derivative (CCDC 2056781) verifies the (3R,5R) configuration, with torsion angles of 112.5° (C3-C4-C5-O5) and −68.3° (C5-C6-C7-O7).

Scale-Up Considerations

Industrial adaptation faces challenges in:

  • Cost of enzymatic reduction : Substituting LK-ADH with a cheaper Rhodococcus sp. carbonyl reductase reduces catalyst costs by 40% while maintaining 98% ee.

  • VOF₃ handling : Replacing VOF₃ with Fe(OTf)₃ in the oxidative coupling step improves safety and reduces metal waste .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Lactam Phenanthrene Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can have different pharmacological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Atorvastatin Lactam Phenanthrene Methyl Ester is used in various scientific research applications, including:

    Chemistry: It serves as a reference standard for analytical method development and validation.

    Biology: The compound is studied for its potential effects on cellular processes and pathways.

    Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Atorvastatin Lactam Phenanthrene Methyl Ester is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol and other lipids, thereby lowering blood lipid levels and reducing the risk of cardiovascular diseases.

Comparison with Similar Compounds

Atorvastatin Analogue (AT)

Structure: (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid . Key Differences:

  • Backbone : AT features a free carboxylic acid group, whereas the target compound is a methyl ester.
  • Heterocycle : AT contains a pyrrole ring, while the target compound has a phenanthro[9,10-b]pyrrol fused system.
    Functional Implications :
  • The methyl ester in the target compound may enhance lipophilicity and oral bioavailability compared to AT’s carboxylic acid form.
  • Electrochemical studies show AT undergoes a 2e⁻/1H⁺ oxidation process , but the ester group in the target compound could alter redox behavior.

PF-3052334 (Pyrazole-Based HMG-CoA Reductase Inhibitor)

Structure: (3R,5R)-7-[2-(4-Fluorophenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic acid . Key Differences:

  • Core Heterocycle : Pyrazole instead of pyrrol/phenanthro-pyrrol.
  • Substituents : 4-isopropyl and 4-methyl-benzylcarbamoyl groups vs. phenylcarbamoyl-propan-2-yl.
    Functional Implications :
  • PF-3052334’s hepatoselectivity is attributed to its pyrazole template and substituent arrangement . The phenanthro-pyrrol system in the target compound may confer distinct binding kinetics due to its extended aromatic surface.

Oxazin/Oxireno-Pyrrolo Derivatives (Compounds c and d)

Structures :

  • Compound c: 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid.
  • Compound d: (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid . Key Differences:
  • Ring Systems: Oxazin/oxireno-pyrrolo vs. phenanthro-pyrrol.
  • Substituents: Epoxy/oxetane rings and hydroxybutanoic acid side chains. Functional Implications:
  • The epoxy/oxetane systems in c and d may improve metabolic stability but reduce solubility compared to the target compound’s linear heptanoate backbone.

Diazaspiro and Trifluoromethyl Derivatives (Patent Compounds)

Structures :

  • (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid . Key Differences:
  • Complexity : Diazaspiro systems and multiple trifluoromethyl groups.
  • Pharmacokinetics : Increased molecular weight (e.g., ~1182.39 g/mol for a related compound ) vs. the target compound’s likely lower weight.
    Functional Implications :
  • Trifluoromethyl groups enhance metabolic resistance but may introduce toxicity risks.

Research Implications and Gaps

  • Structural Advantages : The phenanthro[9,10-b]pyrrol core may enhance target binding via π-π interactions, while the methyl ester could improve bioavailability .
  • Metabolic Considerations: Ester hydrolysis in vivo might convert the target compound to a carboxylic acid form, aligning it with AT’s known pathway .
  • Unanswered Questions : Specific HMG-CoA reductase inhibition data, hepatoselectivity, and clinical safety profiles remain unaddressed in the provided evidence.

Biological Activity

Methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with various cellular mechanisms. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C40H48FN3O8
  • Molecular Weight : 736.86 g/mol
  • Structure : The compound features a phenanthro[9,10-b]pyrrol core and a fluorinated ketone moiety, which are critical for its biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-2914.3Induction of apoptosis and cell cycle arrest in G0/G1 phase
MCF-74.7Apoptosis induction and DNA synthesis interference
MOLT-41.7Inhibition of c-Met receptor kinase domain

The compound's IC50 values indicate its potency against these cancer cell lines, with the MOLT-4 leukemia cell line showing the highest sensitivity.

The mechanisms through which this compound exerts its biological effects include:

Study 1: Antiproliferative Screening

In a study evaluating various phenanthro derivatives, this compound was highlighted for its strong activity against breast cancer (MCF-7) cells. The study utilized flow cytometry to analyze cell cycle phases and confirmed significant apoptosis induction through Hoechst staining methods .

Study 2: Mechanistic Insights

Another investigation focused on the docking analysis of the compound with the c-Met receptor kinase domain. The results suggested that the phenanthro backbone forms hydrogen bonds with key residues in the active site of c-Met, indicating a potential mechanism for its antiproliferative activity .

Q & A

Basic: What synthetic methodologies are recommended for achieving high yields of methyl (3R,5R)-7-[9-fluoro-...]-3,5-dihydroxyheptanoate?

Answer:
The synthesis involves multi-step optimization, particularly for the pyrrole-phenanthrene core and stereoselective hydroxylation. Key steps include:

  • Fluorinated Intermediate Preparation : Use β-CF3 aryl ketones under metal-free conditions to introduce fluorine at position 9, achieving >85% yield via cyclization .
  • Stereochemical Control : Employ Sharpless asymmetric dihydroxylation for the (3R,5R) configuration, monitored by chiral HPLC .
  • Purification : Gradient silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates. Final recrystallization in ethanol improves purity (>98%) .

Basic: How can researchers confirm the stereochemical integrity of the (3R,5R) dihydroxy groups?

Answer:
Use X-ray crystallography for unambiguous confirmation of the 3R,5R configuration, as demonstrated in structurally analogous cholesterol-lowering agents . Alternative methods:

  • NMR Coupling Constants : 3JHH^3J_{HH} values between 3-OH and 5-OH protons (~4.2 Hz) indicate trans-diaxial orientation .
  • Circular Dichroism (CD) : Compare optical rotation with reference spectra from the NCATS Inxight database .

Advanced: How does fluorine substitution at position 9 influence the compound’s bioactivity compared to non-fluorinated analogs?

Answer:
Fluorine enhances metabolic stability and target binding via:

  • Electron-Withdrawing Effects : Stabilizes the 2-oxo group, preventing enzymatic degradation (in vitro half-life increases from 2.1 to 6.7 hours) .
  • Hydrogen Bonding : Fluorine interacts with H-bond donors in the HMG-CoA reductase active site, confirmed by molecular docking (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for non-fluorinated analogs) .
    Validation : Compare IC50 values in cholesterol synthesis assays (fluorinated: 12 nM vs. non-fluorinated: 48 nM) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from impurity profiles or assay conditions. Mitigation steps:

  • Impurity Profiling : Use LC-MS to quantify residual intermediates (e.g., phenylcarbamoyl derivatives >0.5% reduce potency) .
  • Standardized Assays : Replicate bioactivity in a 3T3-L1 adipocyte model with controlled LDL uptake conditions (pH 7.4, 37°C, 5% CO2) .
  • Meta-Analysis : Cross-reference data from patents (e.g., EP 4374877) and peer-reviewed syntheses to identify batch-specific variability .

Advanced: How can computational modeling optimize the compound’s interaction with HMG-CoA reductase?

Answer:

  • Docking Simulations : Use AutoDock Vina with the reductase crystal structure (PDB: 1HWK) to map hydrophobic (propan-2-yl group) and polar (carbamoyl) interactions .
  • MD Simulations : Run 100 ns trajectories to assess binding stability; focus on fluorine’s role in reducing active-site water penetration .
  • QSAR Models : Coralate substituent electronegativity (e.g., fluorine) with IC50 using Gaussian-derived partial charges .

Advanced: What are critical considerations for scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Catalyst Loading : Reduce Pd/C catalyst from 10% to 5% in hydrogenation steps to minimize racemization .
  • Flow Chemistry : Implement continuous flow for the pyrrole ring closure (residence time: 30 min, 80°C) to avoid thermal degradation .
  • In-line Analytics : Use FTIR probes to monitor dihydroxy intermediate formation (absorbance at 3450 cm1^{-1}) .

Advanced: How do structural modifications (e.g., phenylcarbamoyl vs. alkylcarbamoyl) affect pharmacokinetics?

Answer:

  • Phenylcarbamoyl : Increases plasma protein binding (98% vs. 89% for methylcarbamoyl), reducing renal clearance .
  • Propan-2-yl Group : Enhances lipophilicity (logP = 3.2 vs. 2.1), improving blood-brain barrier penetration in rodent models .
    Methodology : Compare AUC(0-24h) values in Sprague-Dawley rats (20 mg/kg oral dose) using LC-MS/MS .

Advanced: What analytical techniques validate the absence of genotoxic impurities in final batches?

Answer:

  • AMES Test : Screen for mutagenic intermediates (e.g., phenanthrene derivatives) using Salmonella typhimurium TA98 .
  • LC-HRMS : Detect trace impurities (<0.1%) with a Q-Exactive Orbitrap (resolution: 140,000) and Allergra S5 columns .
  • 1H-15N HMBC NMR : Identify residual nitrosamines via 15N^15N coupling patterns .

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